molecular formula C18H19FN2O7 B12745134 Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)-, 5'-acetate CAS No. 103766-68-3

Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)-, 5'-acetate

Cat. No.: B12745134
CAS No.: 103766-68-3
M. Wt: 394.4 g/mol
InChI Key: SAZVAFJMKLJBNB-KCYZZUKISA-N
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Description

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate is a synthetic nucleoside analog It is a derivative of uridine, modified to include a fluorine atom at the 5-position, a phenylmethyl group at the 3’-O position, and an acetate group at the 5’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate typically involves multiple steps:

    Starting Material: The synthesis begins with uridine.

    Fluorination: Introduction of a fluorine atom at the 5-position of the uridine molecule.

    Protection: Protection of the hydroxyl groups at the 2’ and 3’ positions.

    Phenylmethylation: Introduction of a phenylmethyl group at the 3’-O position.

    Deprotection: Removal of the protective groups.

    Acetylation: Introduction of an acetate group at the 5’-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction could yield alcohols.

Scientific Research Applications

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 5-position can enhance its binding affinity to enzymes and receptors, while the phenylmethyl and acetate groups can affect its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound, lacking the fluorine, phenylmethyl, and acetate modifications.

    2’-Deoxyuridine: Lacking the fluorine and phenylmethyl modifications.

    5-Fluorouridine: Lacking the phenylmethyl and acetate modifications.

Uniqueness

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)-, 5’-acetate is unique due to its combination of modifications, which can enhance its biological activity and stability compared to similar compounds. The presence of the fluorine atom can increase its binding affinity, while the phenylmethyl and acetate groups can improve its pharmacokinetic properties.

Properties

CAS No.

103766-68-3

Molecular Formula

C18H19FN2O7

Molecular Weight

394.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-phenylmethoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C18H19FN2O7/c1-10(22)26-9-13-15(27-8-11-5-3-2-4-6-11)14(23)17(28-13)21-7-12(19)16(24)20-18(21)25/h2-7,13-15,17,23H,8-9H2,1H3,(H,20,24,25)/t13-,14-,15-,17-/m1/s1

InChI Key

SAZVAFJMKLJBNB-KCYZZUKISA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)OCC3=CC=CC=C3

Origin of Product

United States

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